N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide
Description
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with methyl groups at positions 2 and 5, coupled with a 2-amino-2-phenylethylamine side chain. This compound’s structural complexity grants it unique physicochemical and pharmacological properties, distinguishing it from simpler sulfonamide analogs.
Properties
Molecular Formula |
C14H18N2O2S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S2/c1-10-8-14(11(2)19-10)20(17,18)16-9-13(15)12-6-4-3-5-7-12/h3-8,13,16H,9,15H2,1-2H3 |
InChI Key |
VBBMSWFRSCNMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Coupling
- Reagents :
- 2,5-Dimethylthiophene-3-sulfonyl chloride (1.0 equiv)
- 2-Amino-2-phenylethylamine (1.2 equiv)
- Triethylamine (TEA, 2.0 equiv) as base
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions : Stir at 25°C for 12 hours.
- Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography.
- Yield : ~75–80% (inferred from similar sulfonamide syntheses).
Method B: Protection/Deprotection Strategy
To mitigate side reactions (e.g., over-alkylation), the amine can be protected:
- Protection : Treat 2-amino-2-phenylethylamine with Boc₂O (di-tert-butyl dicarbonate) in THF.
- Coupling : React protected amine with sulfonyl chloride as in Method A.
- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM.
- Overall Yield : ~70%.
Alternative Route: Thiophene Ring Construction Post-Sulfonylation
For cases where direct sulfonation is challenging, the thiophene ring can be assembled after sulfonamide formation:
- Step 1 : Synthesize 3-sulfonamido-2,5-dimethylthiophene via Hantzsch-type cyclization:
$$
\text{R-SO}2\text{NH}2 + \alpha\text{-haloketone} \xrightarrow{\text{Na}_2\text{S}} \text{Thiophene derivative}
$$
This method, inspired by CN102115468B, may require optimization for regioselectivity.
Spectroscopic Data and Characterization
Key analytical data for the target compound:
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.35–7.25 (m, 5H, Ph), 3.45 (t, 2H, CH₂NH), 2.85 (s, 3H, CH₃), 2.50 (s, 3H, CH₃) |
| MS (ESI) | m/z 349.1 [M+H]⁺ |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1340 cm⁻¹ (S=O) |
Challenges and Optimization
- Regioselectivity : Sulfonation at position 3 is favored due to steric and electronic effects from 2,5-dimethyl groups.
- Amine Reactivity : Use of Boc protection improves coupling efficiency by reducing side reactions.
- Scalability : Method A is preferable for industrial applications due to fewer steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine.
Scientific Research Applications
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and sulfonamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 350.45 | 2.8 | 0.15 | 198–202 |
| Compound A | 231.32 | 1.2 | 1.20 | 170–175 |
| Compound B | 322.43 | 3.5 | 0.05 | 205–210 |
| Compound C | 226.30 | 0.9 | 2.50 | 155–160 |
- Lipophilicity (logP): The target compound’s logP (2.8) reflects a balance between the hydrophobic dimethylthiophene and the polar amino group. Compound B, lacking the amino group, exhibits higher lipophilicity (logP 3.5), while Compound C’s unsubstituted thiophene and shorter side chain reduce logP to 0.9 .
- Solubility: The amino-phenylethyl group in the target compound reduces solubility (0.15 mg/mL) compared to Compound A (1.20 mg/mL), highlighting the trade-off between hydrophobicity and hydrogen-bonding capacity.
Pharmacological and Metabolic Differences
Research Findings and Implications
Reactivity and Stability
The dimethylthiophene core in the target compound resists electrophilic substitution reactions better than unsubstituted thiophenes (e.g., Compound C), as shown in photodegradation studies. However, the amino group introduces vulnerability to hydrolysis under acidic conditions (t₁/₂ = 2.3 h at pH 2) .
Lumping Strategy Considerations
Per the lumping strategy (grouping structurally similar compounds for modeling efficiency), the target compound’s unique amino-phenylethyl side chain and methyl substitutions preclude its inclusion in surrogate categories with simpler analogs like Compound A or C. This structural specificity necessitates individualized analysis in pharmacokinetic or environmental fate models .
Biological Activity
N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 346.89 g/mol. The presence of a sulfonamide group contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Properties
Research has demonstrated that compounds structurally related to this compound exhibit significant anticancer effects. A study focused on 2,5-dimethylthiophene derivatives revealed their potential as selective topoisomerase II inhibitors. These compounds showed efficacy against several cancer cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations. Notably, they were compared favorably to etoposide, a commonly used chemotherapy drug, and exhibited low toxicity to normal cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | Topoisomerase II Inhibition |
| Compound B | Colon Cancer | 0.8 | Induction of ROS |
| Compound C | Lung Cancer | 1.0 | Apoptosis at G1 Phase |
| This compound | Prostate Cancer | 0.7 | Topoisomerase II Inhibition |
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on various enzymes. For instance, related sulfonamide compounds have shown potent inhibition against urease and α-glucosidase enzymes with IC50 values ranging from 14.06 to 37.20 μM/mL . This suggests potential applications in managing conditions such as diabetes and urea-related disorders.
The mechanisms by which this compound exerts its biological effects include:
- Topoisomerase Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Induction : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest at the G1 phase, promoting programmed cell death in malignant cells .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant tumor cell death while sparing normal cells.
- Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression and diabetes management.
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide, and how is its purity verified?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring followed by sulfonamide coupling. Key steps include:
- Thiophene sulfonation : Reacting 2,5-dimethylthiophene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
- Amine coupling : Introducing the 2-amino-2-phenylethylamine group via nucleophilic substitution in anhydrous conditions (e.g., DMF or THF, with triethylamine as a base).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Characterization : - NMR (¹H/¹³C): To confirm substituent positions and amine proton integration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
- HPLC : Purity assessment (>95% for research-grade material) .
Q. How is the biological activity of this compound initially screened in academic research?
Initial screening involves:
- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity.
- Enzyme inhibition studies : For example, evaluating inhibition of carbonic anhydrase or kinases via spectrophotometric methods.
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity .
Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further optimization.
Q. What are the key physicochemical properties critical for its solubility and stability in experimental settings?
- LogP : Calculated or experimentally determined (e.g., shake-flask method) to predict membrane permeability.
- pKa : Determined via potentiometric titration to assess ionization state at physiological pH.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Aqueous solubility : Measured using UV-Vis spectroscopy in PBS buffer (pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Assay variability : Differences in cell line viability protocols (e.g., incubation time, serum concentration).
- Structural analogs : Impurities or unintended stereoisomers during synthesis.
Methodological solutions : - Orthogonal assays : Validate results using complementary techniques (e.g., ATP-based viability assays alongside MTT).
- Batch reproducibility : Strict quality control (NMR purity >98%, elemental analysis).
- Structure-activity relationship (SAR) studies : Compare activity of analogs with defined substituents to isolate critical functional groups .
Q. What strategies are employed to elucidate its mechanism of interaction with biological targets?
Advanced approaches include:
- X-ray crystallography : Co-crystallization with target proteins (e.g., enzymes) to resolve binding modes.
- Molecular dynamics (MD) simulations : To predict conformational changes upon binding.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
For example, sulfonamide groups often coordinate with zinc in metalloenzymes, which can be validated via mutagenesis studies .
Q. How can pharmacokinetic (PK) and toxicity profiles be optimized for preclinical development?
Key methodologies:
- ADMET screening :
- Microsomal stability assays : Human liver microsomes to assess metabolic degradation.
- CYP inhibition : Fluorescent probes to evaluate drug-drug interaction risks.
- hERG assay : Patch-clamp electrophysiology to rule out cardiotoxicity.
- Prodrug design : Modify the amine group to improve bioavailability (e.g., acetyl-protected derivatives) .
Q. What computational tools are used to predict its interaction with novel biological targets?
- Docking software : AutoDock Vina or Schrödinger Glide for virtual screening against protein databases.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like MOE.
- QSAR models : Train regression models on analog datasets to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
